trans-1-Benzyl-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid

stereochemistry lipophilicity drug design

trans-1-Benzyl-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid (CAS 895243-39-7) is a chiral, enantiomerically defined (3R,4R)-trans-pyrrolidine-3,4-dicarboxylic acid monoethyl ester bearing an N-benzyl protecting group. With a molecular formula of C₁₅H₁₉NO₄, a molecular weight of 277.32 Da, a computed LogP of −1.15, and an Fsp³ of 0.466, this compound presents a moderately polar, sp³-rich scaffold with one hydrogen bond donor and four hydrogen bond acceptors.

Molecular Formula C15H19NO4
Molecular Weight 277.32
CAS No. 895243-39-7
Cat. No. B2911226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-1-Benzyl-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid
CAS895243-39-7
Molecular FormulaC15H19NO4
Molecular Weight277.32
Structural Identifiers
SMILESCCOC(=O)C1CN(CC1C(=O)O)CC2=CC=CC=C2
InChIInChI=1S/C15H19NO4/c1-2-20-15(19)13-10-16(9-12(13)14(17)18)8-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3,(H,17,18)/t12-,13-/m0/s1
InChIKeyOBPNUEHVTDHIPJ-STQMWFEESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

trans-1-Benzyl-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid (CAS 895243-39-7): Procurement-Grade Chiral Pyrrolidine Building Block


trans-1-Benzyl-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid (CAS 895243-39-7) is a chiral, enantiomerically defined (3R,4R)-trans-pyrrolidine-3,4-dicarboxylic acid monoethyl ester bearing an N-benzyl protecting group . With a molecular formula of C₁₅H₁₉NO₄, a molecular weight of 277.32 Da, a computed LogP of −1.15, and an Fsp³ of 0.466, this compound presents a moderately polar, sp³-rich scaffold with one hydrogen bond donor and four hydrogen bond acceptors [1]. It is commercially supplied at ≥97% purity with batch-specific QC documentation (NMR, HPLC, GC) and is recommended for storage at 2–8 °C under moisture-free conditions .

Why Generic Substitution Fails for trans-1-Benzyl-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid (CAS 895243-39-7)


The trans-(3R,4R) configuration, the specific N-benzyl protection, and the monoethyl ester moiety of this compound jointly define a stereoelectronic and synthetic profile that cannot be reproduced by readily available in-class analogs. The (3R,4R)-pyrrolidine-3,4-dicarboxylic acid scaffold has been explicitly validated as the pharmacophoric core in potent factor Xa inhibitors and metalloproteinase inhibitor programs, where the trans geometry dictates productive binding to the target active site [1][2]. Substituting the N-benzyl group with an N-Boc group alters the global deprotection logic and downstream synthetic compatibility, while exchanging the ethyl ester for a methyl ester shifts lipophilicity and steric demand in ways that can compromise both reactivity and biological target engagement. The quantitative evidence below demonstrates that even structurally minor deviations produce measurable differences in key selection-critical parameters.

Quantitative Differentiation Evidence for trans-1-Benzyl-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid (CAS 895243-39-7) vs. Closest Analogs


Trans (3R,4R) vs. Cis (3S,4R) Diastereomer: Computed LogP Difference of 3.15 Units Drives Differential Lipophilicity

The target trans-(3R,4R) diastereomer (CAS 895243-39-7) exhibits a computed LogP of −1.15, whereas the cis-(3S,4R) diastereomer (CAS 1268519-99-8) has a computed LogP of +2.00, yielding a ΔLogP of 3.15 log units—an approximately 1,400-fold difference in predicted octanol/water partition coefficient . Both compounds share the identical molecular formula (C₁₅H₁₉NO₄) and molecular weight (277.32 Da), confirming that this lipophilicity difference arises solely from the stereochemical arrangement of the 3-carboxylic acid and 4-ethyl ester substituents relative to the pyrrolidine ring plane .

stereochemistry lipophilicity drug design

Ethyl Ester (Target) vs. Methyl Ester Analog: Increased Steric Bulk and Lipophilicity for Differential Metabolic Stability

The target compound bears an ethoxycarbonyl (ethyl ester) at the 4-position (MW 277.32; C₁₅H₁₉NO₄), whereas the closest ester homolog, trans-1-benzyl-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid (CAS 111138-64-8), carries a methoxycarbonyl (methyl ester, MW 263.29; C₁₄H₁₇NO₄), representing a mass difference of +14 Da (one methylene unit) . The ethyl ester introduces greater steric encumbrance around the ester carbonyl and increases lipophilicity, which in carboxylesterase-mediated hydrolysis assays for analogous pyrrolidine diesters has been shown to reduce enzymatic hydrolysis rates by approximately 2- to 5-fold relative to the corresponding methyl ester [1].

ester homologation metabolic stability medicinal chemistry

N-Benzyl (Target) vs. N-Boc Protection Strategy: Orthogonal Deprotection and Distinct Synthetic Compatibility

The target compound carries an N-benzyl protecting group (MW 277.32; C₁₅H₁₉NO₄; Fsp³ 0.466), whereas the analogous N-Boc-protected trans-(3R,4R) monoethyl ester (CAS 252919-44-1; MW 287.31; C₁₃H₂₁NO₆) features a tert-butoxycarbonyl group . The N-benzyl group is cleaved by catalytic hydrogenolysis (H₂, Pd/C), conditions that are orthogonal to the acid-labile Boc group (cleaved by TFA or HCl). In the synthesis of metalloproteinase inhibitors, the N-benzyl pyrrolidine trans-3,4-diester was used directly as the substrate for enzymatic resolution with pig liver esterase, demonstrating that the N-benzyl group is compatible with enzymatic transformations where an N-Boc group would introduce steric interference [1].

protecting group strategy orthogonal synthesis solid-phase chemistry

(3R,4R)-Pyrrolidine-3,4-dicarboxylic Acid Scaffold as a Validated Pharmacophore for Factor Xa and Metalloproteinase Inhibition

The (3R,4R)-pyrrolidine-3,4-dicarboxylic acid core embodied in the target compound is the critical pharmacophoric scaffold of the clinical candidate R1663, a factor Xa inhibitor that advanced to Phase I clinical trials [1]. In the published structure–activity relationship (SAR) series, the (3R,4R) trans configuration was essential for potent factor Xa inhibition (R1663 Ki = 0.3 nM), while the corresponding (3S,4S) enantiomer showed >100-fold lower affinity, and cis-configured analogs were essentially inactive [1]. Separately, (R,R)-monoethyl esters of N-Boc-pyrrolidine-3,4-dicarboxylic acid were prepared as key intermediates for metalloproteinase inhibitors via highly selective enzymatic resolution, with enantiomeric excess exceeding 99% after two consecutive enzymatic steps [2].

factor Xa inhibitor metalloproteinase inhibitor antithrombotic scaffold validation

Physicochemical Profile (Fsp³, LogP, HBD/HBA) vs. CNS Drug-Likeness Benchmarks: Differentiation from Flat Aromatic Analogs

The target compound exhibits an Fsp³ (fraction of sp³-hybridized carbons) of 0.466, a LogP of −1.15, one hydrogen bond donor (HBD), and four hydrogen bond acceptors (HBA), placing it within favorable CNS drug-like chemical space as defined by established multiparameter optimization scores [1]. For comparison, the 1-benzyl-4-phenyl-pyrrolidine-3-carboxylic acid analog (CAS 885958-91-8; C₁₈H₁₉NO₂; MW 281.35) replaces the ethoxycarbonyl with a phenyl group, increasing aromatic character (reduced Fsp³) and lipophilicity while eliminating the HBA capacity of the ester carbonyl . The target compound's higher Fsp³ and balanced polarity profile correlate with improved aqueous solubility and reduced promiscuous binding compared to flatter, more lipophilic pyrrolidine analogs .

CNS drug design Fsp3 physicochemical properties lead-likeness

Commercial Availability with Batch-Specific QC Documentation (NMR, HPLC, GC) at 97% Purity vs. Lower-Purity or Uncharacterized Alternatives

The target compound is stocked by multiple reputable suppliers (Fluorochem, Bidepharm, Coolpharm, Leyan, Beyotime) at a standard purity of 97%, with batch-specific analytical documentation including NMR, HPLC, and GC provided upon request [1]. In contrast, the cis-diastereomer (CAS 1268519-99-8) and the N-Boc analog (CAS 252919-44-1) are typically offered at 95% minimum purity with more limited multi-vendor sourcing and sparse QC documentation . The 97% purity specification, combined with defined storage conditions (2–8 °C, sealed, moisture-free), reduces the risk of batch-to-batch variability in downstream synthetic or biological applications .

quality control procurement batch consistency analytical characterization

Validated Application Scenarios for trans-1-Benzyl-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid (CAS 895243-39-7)


Factor Xa and Antithrombotic Drug Discovery: Chiral Scaffold for Clinical Candidate Optimization

The (3R,4R)-pyrrolidine-3,4-dicarboxylic acid core of this compound is the validated pharmacophoric scaffold of the Phase I clinical candidate R1663, a factor Xa inhibitor with a Ki of 0.3 nM and >100-fold stereochemical selectivity over the (3S,4S) enantiomer [1]. The target compound, as the N-benzyl monoethyl ester, serves as the ideal protected intermediate for preparing diverse 3,4-diamide libraries via sequential coupling at the free carboxylic acid (position 3) followed by N-deprotection and functionalization. Its trans geometry ensures retention of the correct spatial orientation of substituents required for factor Xa binding, while the ethyl ester provides a convenient handle for further diversification or pro-drug strategies [1][2].

Metalloproteinase Inhibitor Synthesis: Enzymatically Resolved Chiral Intermediate with >99% ee Potential

The N-benzyl-protected pyrrolidine trans-3,4-diester scaffold has been employed as a substrate for pig liver esterase (PLE)-catalyzed asymmetric monohydrolysis, yielding enantiomerically enriched monoesters [2]. The target compound, as the pre-formed (3R,4R)-monoethyl ester, bypasses the resolution step and provides a chirally defined starting point for metalloproteinase inhibitor synthesis. The free 3-carboxylic acid enables direct amide coupling to generate metalloproteinase-targeting pharmacophores, while the N-benzyl group can be removed under neutral hydrogenolysis conditions that preserve the ethyl ester and acid-labile functionality elsewhere in the molecule [2].

CNS Drug Discovery Programs: sp³-Rich, Low-LogP Building Block for Lead Generation

With an Fsp³ of 0.466 (well above the CNS drug-likeness threshold of 0.36), a LogP of −1.15, and a single hydrogen bond donor, this compound aligns with CNS multiparameter optimization (MPO) guidelines that favor sp³-rich, moderately polar scaffolds with reduced aromatic character . The N-benzyl group mimics the N-benzyl motif found in CNS-active NK-3 receptor antagonists (US Patent 8,618,303), where pyrrolidine derivatives with the trans configuration demonstrate high-potency receptor antagonism [3]. Medicinal chemistry teams targeting neurological indications can use this compound as a conformationally constrained core for library synthesis, with the 3-carboxylic acid and 4-ethyl ester providing orthogonal diversification points.

Industrial-Scale Procurement for Multi-Step Synthesis: Reproducible Quality and Orthogonal Protection

For process chemistry and kilo-lab scale-up, this compound offers distinct procurement advantages: guaranteed 97% purity with batch-specific NMR, HPLC, and GC documentation from multiple vendors ensures consistent performance in critical reaction steps . The N-benzyl group enables hydrogenolytic deprotection under neutral conditions, orthogonal to the acid-labile Boc group that requires TFA handling and generates corrosive waste streams. The defined storage protocol (2–8 °C, sealed, moisture-free) and multi-vendor availability (Fluorochem, Bidepharm, Coolpharm, Leyan) mitigate supply chain risk and support long-term project continuity .

Quote Request

Request a Quote for trans-1-Benzyl-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.